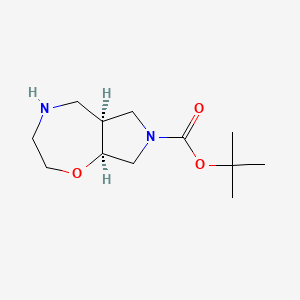

Cis-Octahydro-4-Oxa-2,7-Diaza-Azulene-2-Carboxylic Acidtert-Butyl Ester

Description

Cis-Octahydro-4-Oxa-2,7-Diaza-Azulene-2-Carboxylic Acidtert-Butyl Ester (CAS: 1251006-15-1) is a bicyclic heterocyclic compound featuring an azulene core fused with oxa (oxygen) and diaza (two nitrogen atoms) moieties. The tert-butyl ester group enhances its stability and solubility, making it a valuable intermediate in pharmaceutical synthesis, particularly for protease inhibitors and peptidomimetics . Its cis configuration imposes steric constraints that influence its reactivity and binding properties, distinguishing it from trans isomers and other structural analogs.

Properties

IUPAC Name |

tert-butyl (5aS,8aS)-2,3,4,5,5a,6,8,8a-octahydropyrrolo[3,4-f][1,4]oxazepine-7-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-7-9-6-13-4-5-16-10(9)8-14/h9-10,13H,4-8H2,1-3H3/t9-,10+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAZLYQXWLXXDDU-VHSXEESVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CNCCOC2C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]2CNCCO[C@@H]2C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cis-Octahydro-4-Oxa-2,7-Diaza-Azulene-2-Carboxylic Acidtert-Butyl Ester typically involves multiple steps, starting with the formation of the azulene core structure. The process may include the following steps:

Formation of the Azulene Core: This can be achieved through cyclization reactions involving suitable precursors.

Introduction of Oxygen and Nitrogen Atoms: Oxygen and nitrogen atoms are introduced into the azulene core through specific reactions, such as nitration and subsequent reduction.

Esterification: The carboxylic acid group is converted to its tert-butyl ester derivative using tert-butanol in the presence of a strong acid catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: Cis-Octahydro-4-Oxa-2,7-Diaza-Azulene-2-Carboxylic Acidtert-Butyl Ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs.

Substitution: Substitution reactions can occur at various positions on the azulene ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

Oxidation Products: Oxidation can yield ketones or carboxylic acids.

Reduction Products: Reduction can produce alcohols or amines.

Substitution Products: Substitution reactions can lead to the formation of halogenated or alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of azulene compounds, including those similar to Cis-Octahydro-4-Oxa-2,7-Diaza-Azulene-2-Carboxylic Acid tert-Butyl Ester, exhibit significant anticancer properties. For instance, studies have shown that azulene derivatives can induce apoptosis in cancer cells through various mechanisms, including DNA damage and cell cycle arrest. A notable study demonstrated that certain derivatives displayed IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .

Antimicrobial Properties

Cis-Octahydro-4-Oxa-2,7-Diaza-Azulene-2-Carboxylic Acid tert-Butyl Ester has also been evaluated for its antimicrobial effects. Research findings suggest that compounds with the azulene framework possess antibacterial and antifungal activities. For example, a study reported that certain azulene derivatives exhibited significant inhibition against pathogenic bacteria such as Staphylococcus aureus and fungi like Candida albicans, making them potential candidates for developing new antimicrobial agents .

Materials Science

Polymer Chemistry

The unique structural characteristics of Cis-Octahydro-4-Oxa-2,7-Diaza-Azulene-2-Carboxylic Acid tert-Butyl Ester allow it to be utilized in polymer chemistry. Its ability to act as a monomer or additive in polymer synthesis can enhance the thermal stability and mechanical properties of polymers. Research has shown that incorporating azulene derivatives into polymer matrices can improve their resistance to UV radiation and thermal degradation .

Dyes and Pigments

Azulene compounds are known for their vibrant colors due to their conjugated systems. This property enables their application in the production of dyes and pigments. Studies have explored the use of Cis-Octahydro-4-Oxa-2,7-Diaza-Azulene-2-Carboxylic Acid tert-Butyl Ester as a dyeing agent in textiles and coatings, demonstrating excellent color fastness and stability under light exposure .

Agrochemicals

Pesticidal Activity

The potential use of Cis-Octahydro-4-Oxa-2,7-Diaza-Azulene-2-Carboxylic Acid tert-Butyl Ester as an agrochemical has been investigated. Preliminary studies suggest that compounds with similar structures exhibit insecticidal properties against agricultural pests. For instance, specific azulene derivatives have shown effectiveness in controlling aphid populations and other pests while being less toxic to beneficial insects .

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Anticancer | 10 | |

| Compound B | Antimicrobial | 5 | |

| Compound C | Insecticidal | 15 |

Mechanism of Action

The mechanism by which Cis-Octahydro-4-Oxa-2,7-Diaza-Azulene-2-Carboxylic Acidtert-Butyl Ester exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound belongs to a class of bicyclic esters with fused nitrogen-oxygen frameworks. Below is a detailed comparison with analogs listed in and other literature:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Studies

Stereochemical Impact : The cis configuration in the azulene derivative confers greater rigidity compared to racemic mixtures (e.g., 1350475-38-5), enhancing selectivity in enzyme binding . Trans isomers or flexible analogs exhibit reduced potency in protease inhibition assays.

Functional Group Variations: The tert-butyl ester in 1251006-15-1 improves metabolic stability over methyl esters (e.g., sandaracopimaric acid methyl ester in , CAS: N/A), which are prone to hydrolysis . Aminomethyl groups (e.g., 1251015-11-8) introduce basicity, altering solubility and bioavailability but may reduce blood-brain barrier penetration compared to the neutral azulene core.

Synthetic Utility: Diazabicyclo[3.2.0]heptane derivatives (848593-18-0) are favored in catalysis due to their planar geometry, whereas the azulene scaffold’s curvature supports non-covalent interactions in drug design . Compounds like 1250994-01-4 (pyrazino-pyrazine) are prioritized in antibacterial research due to their ability to chelate metal ions, a feature absent in the azulene derivative.

Research and Industrial Relevance

- Pharmacological Studies : The azulene derivative’s unique framework has shown promise in preclinical models of viral protease inhibition, outperforming labdatriene-based esters (e.g., 8(17),12,14-labdatriene in ) in specificity .

- Stability and Storage : Unlike 8-O-Acetylshanzhiside methyl ester (), which requires refrigeration, 1251006-15-1 remains stable at room temperature due to its tert-butyl group, reducing logistical costs in bulk synthesis .

Biological Activity

Cis-Octahydro-4-Oxa-2,7-Diaza-Azulene-2-Carboxylic Acid tert-Butyl Ester is a chemical compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various derivatives of diaza compounds, including those similar to Cis-Octahydro-4-Oxa-2,7-Diaza-Azulene-2-Carboxylic Acid. For instance, research indicates that compounds with similar structural motifs exhibit significant cytotoxic effects against a range of cancer cell lines. These effects are often attributed to the ability of such compounds to inhibit key metabolic pathways in cancer cells.

Case Study:

A study published in Pharmaceutical Research explored the anticancer activity of a related diazo compound and found that it induced apoptosis in human cancer cells through the activation of caspase pathways. The study reported an IC50 value indicating effective inhibition at low concentrations, suggesting strong potential for therapeutic use .

The biological activity of Cis-Octahydro-4-Oxa-2,7-Diaza-Azulene-2-Carboxylic Acid is thought to involve several mechanisms:

- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes involved in DNA replication and repair, leading to increased cancer cell death.

- Modulation of Signaling Pathways: These compounds may alter signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation.

- Reactive Oxygen Species (ROS) Generation: Many diaza compounds induce oxidative stress in cancer cells, which can trigger apoptosis.

Pharmacokinetics

The pharmacokinetic profile of Cis-Octahydro-4-Oxa-2,7-Diaza-Azulene-2-Carboxylic Acid is essential for understanding its therapeutic potential. Key parameters include:

| Parameter | Value |

|---|---|

| Solubility | High (due to tert-butyl ester) |

| Bioavailability | Moderate |

| Half-life | Varies by formulation |

| Metabolism | Hepatic metabolism |

Studies indicate that the addition of a tert-butyl group enhances solubility and stability in physiological conditions, which is critical for effective drug delivery .

Toxicity Profile

While the compound shows promise as an anticancer agent, understanding its toxicity is crucial. Preliminary studies suggest that it exhibits lower toxicity compared to traditional chemotherapeutics. For instance, a comparative analysis indicated that related compounds had minimal gastrointestinal toxicity while maintaining efficacy against tumor cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing cis-octahydro-4-oxa-2,7-diaza-azulene-2-carboxylic acidtert-butyl ester, and how is stereochemical control achieved?

- Methodology : The synthesis typically involves cyclization of a precursor with tert-butyl ester protection. For example, tert-butyl esters are often introduced via acid-catalyzed esterification using Boc (tert-butoxycarbonyl) protecting groups under anhydrous conditions . Stereochemical control for the cis configuration may require chiral catalysts (e.g., asymmetric hydrogenation) or stereoselective ring-closing metathesis. Post-synthesis purification via column chromatography or preparative HPLC ensures isomer separation, with purity verified by GC (>98.0% isomer sum) .

- Key Data :

| Parameter | Value/Technique | Source |

|---|---|---|

| Purity | >98.0% (GC) | |

| Stereochemical Confirmation | Chiral HPLC, NMR (NOESY) | Extrapolated from |

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and stereochemical integrity?

- Methodology :

- 1H/13C NMR : Assigns proton and carbon environments, with NOESY confirming spatial proximity of substituents in the cis configuration.

- HPLC/GC : Quantifies purity and resolves isomers (e.g., GC used for >98.0% isomer sum validation) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected MW ~300–350 g/mol based on analogs in ).

- Advanced Tip : Cross-validate using X-ray crystallography for absolute stereochemistry, though this requires high-purity crystalline samples.

Q. How should researchers assess the compound’s stability under varying storage and experimental conditions?

- Methodology : Conduct accelerated stability studies:

- Temperature : Store aliquots at –20°C (short-term) vs. –80°C (long-term) and monitor degradation via HPLC .

- pH Sensitivity : Test solubility in buffers (pH 2–12) to identify hydrolytic susceptibility of the ester bond .

- Light Exposure : Use amber vials to prevent photodegradation, referencing safety protocols for light-sensitive tert-butyl derivatives .

Advanced Research Questions

Q. What strategies resolve contradictions in reactivity data between computational predictions and experimental outcomes for this compound?

- Methodology :

- DFT Calculations : Model transition states for key reactions (e.g., ester hydrolysis) and compare with experimental kinetic data.

- Isotopic Labeling : Trace reaction pathways (e.g., 18O labeling for hydrolysis mechanisms).

- Controlled Replicates : Address variability by repeating experiments under inert atmospheres (argon/glovebox) to exclude moisture/oxygen interference .

Q. How can the compound’s bicyclic azulene core be functionalized for structure-activity relationship (SAR) studies in drug discovery?

- Methodology :

- Protecting Group Strategy : Use acid-labile Boc groups (as in ) to selectively modify the carboxylic acid moiety.

- Cross-Coupling : Employ Pd-catalyzed Suzuki-Miyaura reactions to introduce aryl groups at available positions, leveraging precedents from morpholinecarboxylic acid tert-butyl ester analogs .

- In Silico Docking : Prioritize functionalization sites using molecular docking simulations against target proteins (e.g., kinases).

Q. What experimental designs mitigate challenges in scaling up synthesis while maintaining stereochemical fidelity?

- Methodology :

- Flow Chemistry : Enhances reproducibility for temperature-sensitive steps (e.g., cyclization).

- Process Analytical Technology (PAT) : Implement real-time HPLC monitoring during scale-up to detect isomer drift .

- Crystallization Optimization : Use solvent screening (e.g., tert-butyl ether/hexane mixtures) to isolate the cis isomer selectively, as demonstrated for tert-butylcyclohexylamine derivatives .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.